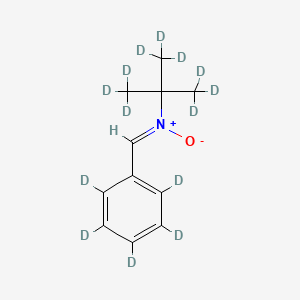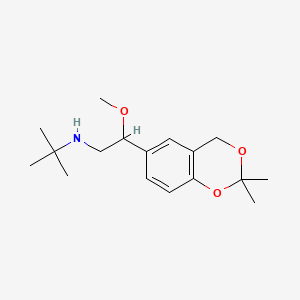
Salbutamol Acetonide Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salbutamol Acetonide Methyl Ether is a synthetic compound belonging to the class of beta-2 adrenergic agonists. It is primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound has a molecular formula of C17H27NO3 and a molecular weight of 293.4 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Salbutamol Acetonide Methyl Ether involves multiple steps, starting from substituted acetophenones. One common method includes the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting product undergoes bromination and subsequent reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Salbutamol Acetonide Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
科学研究应用
Salbutamol Acetonide Methyl Ether has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other beta-2 adrenergic agonists.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic applications in respiratory diseases.
Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems
作用机制
Salbutamol Acetonide Methyl Ether exerts its effects by selectively binding to beta-2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, leading to the relaxation of smooth muscle and bronchodilation .
相似化合物的比较
Similar Compounds
Salbutamol: A widely used bronchodilator with a similar mechanism of action.
Levosalbutamol: The R-enantiomer of salbutamol, known for its higher selectivity and reduced side effects.
Fenoterol: Another beta-2 adrenergic agonist used in the treatment of asthma
Uniqueness
Salbutamol Acetonide Methyl Ether is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its acetonide and methyl ether groups contribute to its stability and efficacy as a bronchodilator .
属性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-methoxyethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)18-10-15(19-6)12-7-8-14-13(9-12)11-20-17(4,5)21-14/h7-9,15,18H,10-11H2,1-6H3 |
InChI 键 |
DAROFXKWOGGDIT-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(CNC(C)(C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


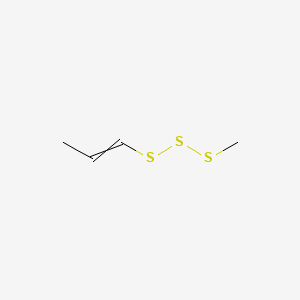

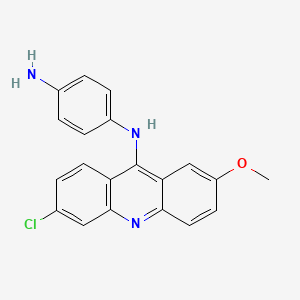
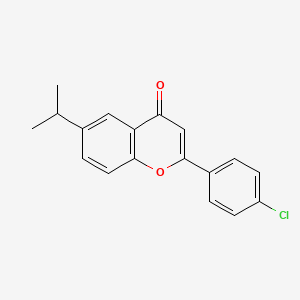

![potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13825986.png)
![[Amino-(naphthalen-1-ylamino)methylidene]-(3-iodophenyl)-methylazanium](/img/structure/B13825990.png)
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
![2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826004.png)


![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)

